

Application Notes and Protocols: GSK-J1 for Cellular Thermal Shift Assay (CETSA)

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Compound of Interest

Compound Name: GSK-J1 sodium

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Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a compound with its target protein in a cellular environment.[1] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[2] When a protein binds to a ligand, it often becomes more resistant to heat-induced denaturation and aggregation. By heating intact cells or cell lysates at a range of temperatures and then quantifying the amount of soluble target protein, a "melting curve" can be generated. A shift in this curve in the presence of a compound is indicative of target engagement.[3]

GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[4][5] It is a valuable tool for studying the roles of these epigenetic modifiers in various biological processes, including inflammation and cancer.[5] These application notes provide detailed protocols for utilizing GSK-J1 in CETSA to verify and quantify its engagement with JMJD3 and UTX in a cellular context.

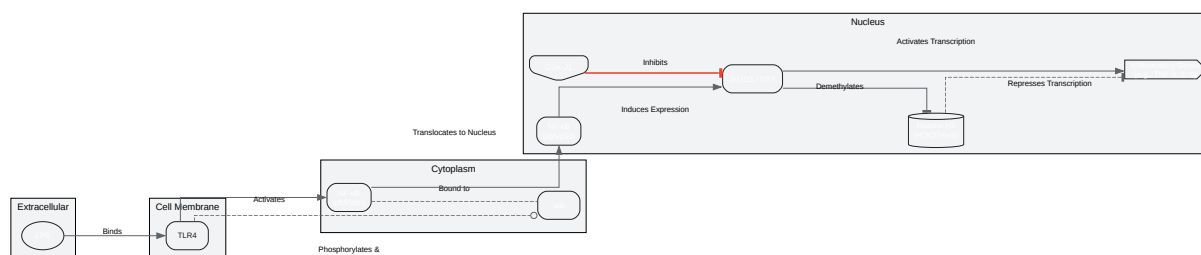
Data Presentation

The following table summarizes representative quantitative data that can be obtained from CETSA experiments with GSK-J1. Please note that the CETSA data are illustrative examples based on typical results for a potent and selective inhibitor and are intended to guide data interpretation. The IC50 values are based on published in vitro assay data.[4][6]

Parameter	JMJD3 (KDM6B)	UTX (KDM6A)	Off-Target (e.g., JARID1B)	Reference
Biochemical IC50	60 nM	60 nM	0.95 μ M	[5]
Illustrative CETSA EC50 (ITDR)	150 nM	180 nM	> 30 μ M	N/A
Illustrative Thermal Shift (Δ Tagg)	+ 4.2 $^{\circ}$ C	+ 3.8 $^{\circ}$ C	No significant shift	N/A

Signaling Pathways

GSK-J1 exerts its effects by inhibiting the demethylase activity of JMJD3 and UTX, leading to an increase in the repressive H3K27me3 mark on target gene promoters. This can modulate various signaling pathways, including the TLR4-NF- κ B pathway, which is crucial in inflammatory responses.



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Caption: GSK-J1 inhibits JMJD3/UTX, preventing the demethylation of H3K27me3 and subsequent transcription of inflammatory genes.

Experimental Protocols

Protocol 1: Thermal Melt Curve (Tagg) Determination

This protocol determines the aggregation temperature (Tagg) of the target protein in the presence and absence of GSK-J1.

1. Cell Culture and Treatment:

- Culture cells known to express JMJD3 and/or UTX (e.g., HEK293T, THP-1) to 70-80% confluency.

- Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors) to a concentration of $2-5 \times 10^6$ cells/mL.
- Divide the cell suspension into two aliquots. Treat one with GSK-J1 (e.g., 10 μ M) and the other with vehicle (e.g., 0.1% DMSO).
- Incubate the cells for 1 hour at 37°C in a CO2 incubator.

2. Heat Treatment:

- Aliquot the treated cell suspensions into PCR tubes.
- Heat the tubes in a thermal cycler with a temperature gradient (e.g., 40-70°C in 2-3°C increments) for 3 minutes.
- Immediately cool the samples on ice for 3 minutes.

3. Cell Lysis:

- Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 37°C water bath).
- Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

4. Protein Quantification and Analysis:

- Carefully collect the supernatant.
- Determine the protein concentration of the soluble fraction using a suitable method (e.g., BCA assay).
- Analyze the amount of soluble JMJD3 or UTX by Western blotting or other protein detection methods (e.g., ELISA, mass spectrometry).
- Plot the normalized amount of soluble protein against the temperature to generate melting curves. The temperature at which 50% of the protein has aggregated is the Tagg.

- The difference in Tagg between the GSK-J1-treated and vehicle-treated samples (ΔTagg) indicates the degree of thermal stabilization.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA

This protocol determines the cellular potency (EC_{50}) of GSK-J1 in stabilizing its target protein at a fixed temperature.

1. Determine Optimal Temperature:

- From the thermal melt curve (Protocol 1), select a temperature that results in approximately 50-70% protein aggregation in the vehicle-treated sample. This temperature will be used for the ITDR experiment.

2. Cell Treatment with Dose-Response:

- Prepare a serial dilution of GSK-J1 (e.g., from 1 nM to 100 μM).
- Treat aliquots of the cell suspension with the different concentrations of GSK-J1 or vehicle and incubate for 1 hour at 37°C.

3. Heating, Lysis, and Protein Quantification:

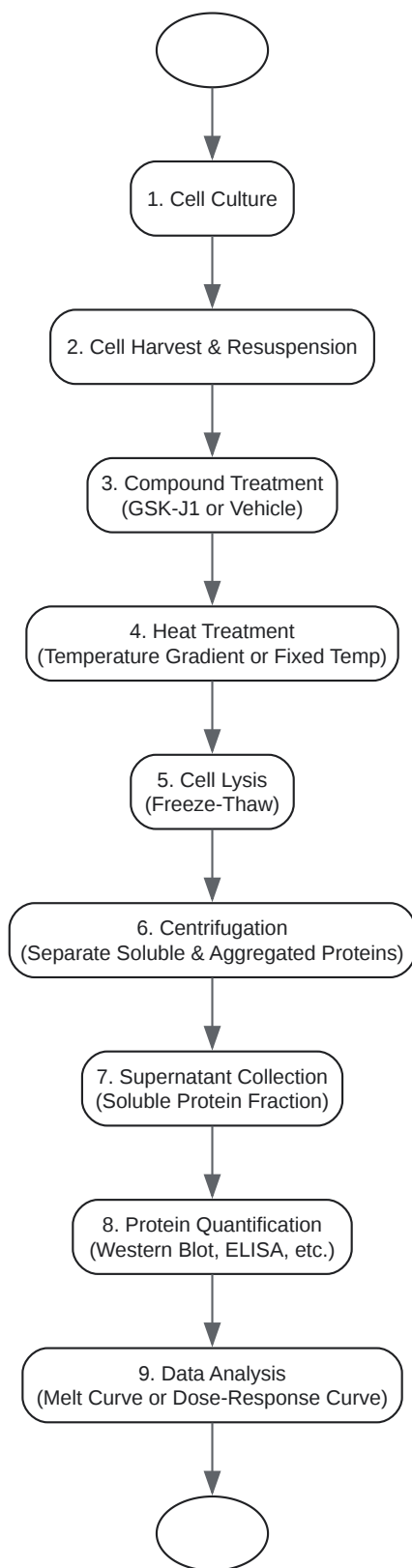
- Heat all samples at the predetermined optimal temperature for 3 minutes.
- Perform cell lysis and separation of the soluble fraction as described in Protocol 1.
- Quantify the amount of soluble JMJD3 or UTX in each sample.

4. Data Analysis:

- Plot the amount of soluble protein against the logarithm of the GSK-J1 concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC_{50} value, which is the concentration of GSK-J1 that results in 50% of the maximal thermal stabilization.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a CETSA experiment.



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Caption: A stepwise workflow for performing a Cellular Thermal Shift Assay (CETSA).

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